(1R,2S,5R)-(-)-Menthyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-(-)-Menthyl azide is a chiral organic compound derived from menthol, a naturally occurring monoterpene found in mint oils. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The azide functional group (-N₃) attached to the menthyl moiety makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-(-)-Menthyl azide typically involves the conversion of (1R,2S,5R)-(-)-menthol to its corresponding mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The reaction conditions generally include:
Step 1: Conversion of (1R,2S,5R)-(-)-menthol to menthyl mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, with scale-up considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-(-)-Menthyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via cycloaddition with alkynes.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
(1R,2S,5R)-(-)-Menthyl azide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its azide group facilitates the formation of triazoles through click chemistry, which is widely used in drug discovery and materials science.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-(-)-Menthyl azide primarily involves its azide group, which can participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis. The stereochemistry of the menthyl moiety also influences the reactivity and selectivity of the compound in chiral synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-(-)-Menthol: The parent compound from which (1R,2S,5R)-(-)-Menthyl azide is derived.
(1R,2S,5R)-(-)-Menthyl chloride: Another derivative of menthol with a chloride functional group.
(1R,2S,5R)-(-)-Menthyl bromide: Similar to menthyl chloride but with a bromide functional group.
Uniqueness
This compound is unique due to its azide functional group, which imparts distinct reactivity compared to other menthyl derivatives. The azide group enables the compound to participate in click chemistry, a versatile and widely used reaction in various fields of research. Additionally, the chiral nature of the menthyl moiety makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
(1S,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
JWXCHQXAHQOURC-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)N=[N+]=[N-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.